6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline
Overview
Description
6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline core or the piperazine/morpholine substituents.
Reduction: Typically used to modify the quinoline ring or reduce any nitro groups present.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and piperazine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or piperazine rings .
Scientific Research Applications
6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-chloroquinoline and 6-methylquinoline share structural similarities.
Piperazine Derivatives: Compounds such as 1-(4-methylphenyl)piperazine and 1-(4-chlorophenyl)piperazine are structurally related.
Morpholine Derivatives: Compounds like 4-(4-chlorophenyl)morpholine and 4-(4-methylphenyl)morpholine are similar.
Uniqueness
What sets 6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline apart is its combination of the quinoline, piperazine, and morpholine moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[6-chloro-4-[4-(4-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c1-18-2-5-20(6-3-18)28-8-10-29(11-9-28)24-21-16-19(26)4-7-23(21)27-17-22(24)25(31)30-12-14-32-15-13-30/h2-7,16-17H,8-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGUEUOTZNVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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